molecular formula C16H19F2NO4 B13515625 rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid

rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid

Cat. No.: B13515625
M. Wt: 327.32 g/mol
InChI Key: QNHZODBTPJYKAA-CHWSQXEVSA-N
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Description

rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid: is a complex organic compound characterized by its unique cycloheptane ring structure with difluorinated and benzyloxycarbonylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, including the formation of the cycloheptane ring, introduction of the difluorinated groups, and the attachment of the benzyloxycarbonylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its difluorinated cycloheptane ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

IUPAC Name

(1R,5R)-4,4-difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid

InChI

InChI=1S/C16H19F2NO4/c17-16(18)9-8-12(14(20)21)6-7-13(16)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)/t12-,13-/m1/s1

InChI Key

QNHZODBTPJYKAA-CHWSQXEVSA-N

Isomeric SMILES

C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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